(5-Aminobenzofuran-2-yl)methanol
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Overview
Description
Mechanism of Action
Target of Action
Benzofuran compounds, which (5-amino-1-benzofuran-2-yl)methanol is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets and cause significant changes, leading to their observed biological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It is known that environmental factors can significantly influence the action of benzofuran derivatives .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminobenzofuran-2-yl)methanol typically involves the reaction of benzofuran derivatives with appropriate reagents. One common method includes the use of a compound III and a compound V in an organic solvent under the action of alkali to prepare a compound II. This intermediate is then subjected to a reduction reaction using hydrogen in the presence of a hydrogenation catalyst . The reaction conditions are generally mild, making this method suitable for industrial production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of common and inexpensive raw materials, along with simple operations and high synthetic efficiency, makes this method advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(5-Aminobenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can further modify the compound, often using hydrogenation catalysts.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, alkali, and various oxidizing and halogenating agents. The conditions for these reactions are generally mild, ensuring high yields and minimal side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzofuran-2-carbaldehyde derivatives .
Scientific Research Applications
(5-Aminobenzofuran-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemical intermediates and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5-Aminobenzofuran-2-yl)methanol include:
- Benzofuran-2-carbaldehyde
- 5-Chlorobenzofuran-2-yl derivatives
- Benzofuran-based Schiff bases
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an amino group and a hydroxyl group on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(5-amino-1-benzofuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBBHAJLVVKTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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